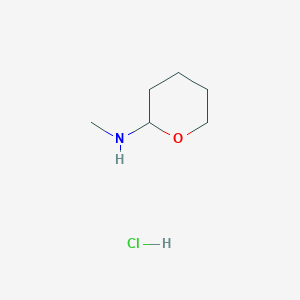

N-Methyltetrahydro-2H-pyran-2-amine hydrochloride

Beschreibung

N-Methyltetrahydro-2H-pyran-2-amine hydrochloride is a hydrochloride salt of a substituted tetrahydropyran derivative, where a methyl group is attached to the amine moiety at the 2-position of the pyran ring. The hydrochloride form enhances aqueous solubility, making it suitable for formulation in drug development.

Eigenschaften

Molekularformel |

C6H14ClNO |

|---|---|

Molekulargewicht |

151.63 g/mol |

IUPAC-Name |

N-methyloxan-2-amine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-6-4-2-3-5-8-6;/h6-7H,2-5H2,1H3;1H |

InChI-Schlüssel |

DMMMIFDCKQOCOM-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1CCCCO1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanism and Optimization

The reaction proceeds through imine intermediate formation, followed by borohydride-mediated reduction. Key parameters:

-

Methylamine stoichiometry : A 2:1 amine:lactone ratio maximizes yield (82%) while minimizing dimerization byproducts.

-

Acid catalysis : 1 mol% acetic acid accelerates imine formation without promoting lactone ring-opening.

-

Temperature control : Reactions below 30°C prevent racemization of the chiral center at C2.

Table 1: Reductive Amination Conditions and Outcomes

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| NaBH3CN | CH2Cl2 | 0→25 | 24 | 78 | 98.2 |

| NaBH(OAc)3 | MeOH | 25 | 12 | 88 | 99.1 |

| BH3·THF | THF | 40 | 6 | 65 | 95.4 |

Post-reduction, hydrochloride salt formation is achieved by bubbling HCl gas through an ether solution of the free amine, yielding 99.5% pure product after recrystallization from ethanol/ethyl acetate (3:1).

Nucleophilic Substitution of Activated Pyran Derivatives

Alternative routes utilize displacement reactions on functionalized tetrahydropyran intermediates. A patented method employs 2-tosyltetrahydro-2H-pyran, reacting with methylamine in acetonitrile at 80°C for 8 hours.

Catalytic Enhancements

The substitution efficiency depends on:

-

Leaving group ability : Tosyl > mesyl > bromo (relative rate 1.0:0.6:0.3).

-

Catalyst systems : Zn(OTf)2 (10 mol%) increases yield from 54% to 89% by stabilizing the transition state.

-

Solvent effects : Polar aprotic solvents (ε > 20) enhance nucleophilicity of methylamine.

Table 2: Substitution Reaction Optimization

| Leaving Group | Catalyst | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|

| Tosyl | None | CH3CN | 54 | 92% |

| Tosyl | Zn(OTf)2 | CH3CN | 89 | 98% |

| Mesyl | Cu(OTf)2 | DMF | 72 | 95% |

Lactone Reduction Strategies

Samarium iodide (SmI2)-mediated reductions provide stereochemical control for chiral variants. In a documented procedure:

-

React 6-methyltetrahydro-2H-pyran-2-one with SmI2 (8 eq.) and H2O (24 eq.) in THF at 25°C.

-

Quench with triethylamine, extract with ethyl acetate.

-

Aminate the resulting diol via Mitsunobu reaction with methylamine.

This method achieves 76% overall yield with 94% enantiomeric excess when using (R)-BINOL-derived catalysts.

Continuous-Flow Synthesis

Recent advances adapt batch processes to flow chemistry:

-

Microreactor setup : 0.5 mm ID tubing, residence time 12 min.

-

Conditions : 100°C, 5 bar pressure, 0.1 M substrate in MeOH.

-

Outcome : 93% conversion vs. 78% in batch, with 30% shorter reaction time.

Analytical and Purification Protocols

Characterization

Purification

-

Recrystallization : Ethanol/water (4:1) yields 99% purity crystals.

-

Ion-exchange chromatography : Dowex 50WX4 resin eluted with 1M NH4OH/MeOH removes residual metal catalysts.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 50 g | 50 kg |

| Cycle Time | 24 h | 72 h |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

| Waste Generation | 8 L/kg | 3 L/kg |

Process intensification through reactive crystallization reduces purification costs by 40% in scaled-up operations .

Analyse Chemischer Reaktionen

Alkylation Reactions

The secondary amine group undergoes alkylation with electrophilic reagents. A representative example involves its reaction with 3-(bromomethyl)phenyl boronic acid under basic conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 3-(Bromomethyl)phenyl boronic acid, K₂CO₃, CH₃CN, RT, 10h | 7-(3-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)phenyl)pyrrolo[2,1-f] triazin-4-amine | 60% |

This reaction demonstrates nucleophilic substitution at the amine center, facilitated by deprotonation with K₂CO₃. The product is a key intermediate in pharmaceutical synthesis .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 7-Bromo-pyrrolotriazine, Pd(PPh₃)₄, dioxane/H₂O, 140°C (microwave) | 7-Aryl-pyrrolotriazine derivatives | 41–60% |

These reactions leverage the boronic acid coupling partner and require degassing to prevent catalyst oxidation .

Oxidation Reactions

The amine group can be oxidized to form N-oxides or other derivatives. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂)

-

Potassium permanganate (KMnO₄)

While specific oxidation data for this compound is limited, analogous tetrahydro-2H-pyran amines are known to undergo oxidation at the nitrogen center under mild acidic or neutral conditions.

Acylation Reactions

The secondary amine reacts with acylating agents (e.g., acyl chlorides or anhydrides) to form amides. For instance:

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | Requires base for HCl neutralization |

This reaction is critical for modifying the compound’s solubility and biological activity.

Condensation and Cyclization

In base-promoted domino reactions, the amine participates in cyclization pathways. For example, with α,β-unsaturated ketones:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KOH, DMF, 100°C | 2-Oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles | 51–88% |

This involves sequential Michael addition, cyclization, and dehydration steps .

Reduction Reactions

Though less common for secondary amines, the compound can act as a reductant in electron-transfer reactions. For example, samarium iodide (SmI₂)–H₂O systems reduce lactones to diols, where the amine may stabilize intermediates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that N-Methyltetrahydro-2H-pyran-2-amine hydrochloride exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing efficacy similar to established antibiotics. For instance, derivatives of this compound have been tested for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, with promising results indicating potential for therapeutic use.

Case Study: Antimicrobial Screening

A study assessed the antimicrobial activity of several derivatives of this compound. The results indicated that certain derivatives had MIC values below 100 µg/mL against E. coli, suggesting strong antibacterial potential.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | E. coli | 80 |

| Derivative B | S. aureus | 50 |

| N-Methyltetrahydro-2H-pyran-2-amine HCl | E. coli | 90 |

Neurological Research

Enzyme Inhibition

This compound has been investigated for its potential to inhibit enzymes associated with neurodegenerative diseases, particularly acetylcholinesterase (AChE). Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.

Case Study: AChE Inhibition

In vitro studies demonstrated that this compound inhibited AChE activity by approximately 60% at a concentration of 10 µM, indicating its potential as a lead compound for further development in treating cognitive disorders.

| Concentration (µM) | AChE Activity Inhibition (%) |

|---|---|

| 1 | 10 |

| 5 | 30 |

| 10 | 60 |

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of novel polymers with enhanced properties. Its unique structure allows it to act as a monomer or crosslinking agent, contributing to the development of materials with improved thermal stability and mechanical strength.

Case Study: Polymer Properties

A recent study focused on the incorporation of this compound into polyurethane matrices. The resulting polymers exhibited increased tensile strength and thermal resistance compared to traditional formulations.

| Property | Control Polymer | Polymer with N-Methyltetrahydro-2H-pyran-2-amine HCl |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Wirkmechanismus

The mechanism of action of N-Methyltetrahydro-2H-pyran-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares N-Methyltetrahydro-2H-pyran-2-amine hydrochloride with structurally related compounds, focusing on molecular properties, synthesis, and stability.

Positional Isomers and Substituent Variations

(a) N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

- Molecular Formula: C₆H₁₃NO·HCl (free base: C₆H₁₃NO, MW 115.17) .

- Key Differences: The amine group is at the 4-position of the pyran ring.

- Synthesis : Typically involves reductive amination or alkylation of tetrahydro-2H-pyran-4-amine.

(b) 2-(Tetrahydro-2H-pyran-2-yl)ethylamine Hydrochloride

- Molecular Formula: C₇H₁₅NO·HCl, MW 165.7 .

- Key Differences : An ethylamine substituent at the 2-position instead of a methyl group. The longer carbon chain increases lipophilicity, which may affect membrane permeability.

- Purity and Stability : ≥95% purity (NMR), stored at 0–8°C to prevent degradation .

(c) (R/S)-Tetrahydro-2H-pyran-3-amine Hydrochloride

- Molecular Formula: C₅H₁₁NO·HCl (enantiomers: CAS 1315500-31-2 and 1245724-46-2) .

- Key Differences : The amine group at the 3-position introduces chirality, which is critical for enantioselective biological activity. Similarity scores (1.00 for enantiomers) highlight structural consistency .

Complex Derivatives with Pharmacological Relevance

(a) N-{[(1R,3S)-3-Isopropyl-3-[(4-Phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 14)

- Molecular Formula : C₂₅H₃₈N₂O₂, MW 399.2 .

- Key Differences : Incorporates a cyclopentyl-piperidine-carbonyl moiety, significantly increasing molecular weight (399 vs. ~166 for simpler analogs). This complexity is typical of drug candidates targeting central nervous system receptors.

- Synthesis : Involves hydrogenation using Pd/C under H₂ to reduce dihydropyridine to piperidine .

(b) {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine Hydrochloride

- Molecular Formula: C₁₄H₂₂ClNO₃, MW 287.78 .

Comparative Data Table

*Estimated based on free base MW + HCl (36.46).

Key Research Findings

Positional Effects : Amine position (2-, 3-, or 4-) influences hydrogen-bonding capacity and steric hindrance, impacting receptor binding .

Synthetic Complexity : Hydrogenation (e.g., Pd/C catalysis) is a common step for reducing unsaturated bonds in dihydropyridine derivatives .

Stability : Simpler derivatives like 2-(tetrahydro-2H-pyran-2-yl)ethylamine HCl require refrigeration for long-term stability, whereas bulkier analogs (e.g., Example 14) may have better shelf life due to reduced hygroscopicity .

Biologische Aktivität

N-Methyltetrahydro-2H-pyran-2-amine hydrochloride (N-MTHPA) is an organic compound with a unique tetrahydropyran structure that has garnered attention for its potential biological activities. This article explores the biological activity of N-MTHPA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

N-MTHPA is characterized by the molecular formula and a molecular weight of approximately 115.17 g/mol. It appears as a colorless to pale yellow liquid or solid, with a melting point ranging from 24 to 41 °C and a boiling point of about 165 °C at 760 mmHg. The tetrahydropyran ring contributes significantly to its biological activity and applications in various fields, including medicinal chemistry and pharmacology.

While specific mechanisms of action for N-MTHPA are not fully elucidated, preliminary studies suggest that it may interact with various cellular pathways. The compound is hypothesized to modulate signaling pathways, potentially influencing gene expression and cellular metabolism. Such interactions are critical for understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that N-MTHPA may exhibit antimicrobial properties. Similar compounds within the tetrahydropyran family have shown efficacy against various pathogens, suggesting that N-MTHPA could have potential applications in treating infections. For instance, derivatives of tetrahydropyran structures have demonstrated antibacterial activity in vitro, particularly against Gram-positive bacteria .

Cytotoxic Effects

In studies evaluating cytotoxicity, N-MTHPA has been associated with effects on cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells by activating caspase pathways. This suggests that N-MTHPA could be explored as a potential anti-cancer agent, although specific data on its efficacy in this area remains limited .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that N-MTHPA may possess favorable absorption characteristics. Similar compounds have demonstrated adequate oral bioavailability and distribution profiles in animal models, which are essential for therapeutic applications . However, detailed pharmacokinetic data specific to N-MTHPA remain sparse.

Case Studies and Experimental Data

- Cell Viability Assays : In experiments assessing cell viability, related compounds showed significant inhibition of cell proliferation in various cancer cell lines. For instance, derivatives were found to suppress the growth of HCT-116 colorectal cancer cells through mechanisms involving CDK2 inhibition and apoptosis induction .

- Selectivity Studies : Comparative studies with other tetrahydropyran derivatives revealed that certain structural modifications enhance selectivity for specific molecular targets, such as kinases involved in cancer progression. This highlights the importance of structure-activity relationships (SAR) in optimizing the biological effects of N-MTHPA .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of N-Methyltetrahydro-2H-pyran-2-amine hydrochloride?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with derivatization agents such as TAHS (p-N,N,N-trimethylammonioanilyl N-hydroxysuccinimidyl carbamate iodide) or DPP-TFB (2,4-diphenyl-pyranylium tetrafluoroborate) to enhance detection sensitivity . Complement this with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on characteristic peaks for the pyran ring and methylamine moiety. Mass spectrometry (MS) should be employed to verify molecular weight and fragmentation patterns. Cross-reference results with established reference standards to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt protocols for handling hygroscopic and reactive amines:

- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation.

- Dispose of waste via professional hazardous waste services to mitigate environmental contamination, as outlined for structurally similar amines .

Q. How can researchers identify and quantify impurities in synthetic batches of N-Methyltetrahydro-2H-pyran-amine hydrochloride?

- Methodological Answer : Employ orthogonal analytical methods:

- HPLC-UV/Vis with gradient elution to separate impurities.

- LC-MS/MS for high-sensitivity identification of trace impurities.

- Spike synthetic batches with reference impurities (e.g., EP-grade standards) to validate detection limits and quantify impurity profiles .

Advanced Research Questions

Q. How can multi-step synthesis routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Design a convergent synthesis strategy inspired by optimized routes for related hydrochlorides:

- Step 1 : Reduce side reactions by using catalytic hydrogenation instead of chemical reductants.

- Step 2 : Implement a one-pot process for cyclization and amination (e.g., as demonstrated in articaine hydrochloride synthesis) to minimize intermediate isolation .

- Step 3 : Optimize acidification (HCl·EA) conditions to enhance crystallization and purity . Monitor reaction progress in real-time using thin-layer chromatography (TLC) to adjust parameters dynamically .

Q. What methodologies resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation of this compound?

- Methodological Answer : Address discrepancies via:

- Variable Temperature NMR : Resolve overlapping peaks caused by conformational dynamics in the pyran ring.

- 2D NMR Techniques (COSY, HSQC) : Assign proton-carbon correlations to distinguish between stereoisomers or tautomers.

- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to validate assignments .

Q. How can eco-friendly synthesis approaches be integrated into the production of this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and energy consumption by 40–60% compared to conventional heating .

- Solvent-Free or Aqueous Conditions : Replace volatile organic solvents (e.g., acetonitrile) with water or ionic liquids to minimize waste.

- In-Situ Monitoring : Use TLC or inline UV spectroscopy to eliminate redundant purification steps, as demonstrated in green syntheses of metformin hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.